molecular formula C14H17N3O3S B4415197 N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide

N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide

Cat. No. B4415197
M. Wt: 307.37 g/mol
InChI Key: VSYUPOVCIGZOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing downstream signaling through the BCR pathway. This leads to decreased activation of key signaling molecules, such as AKT and ERK, and ultimately to decreased cell proliferation and increased apoptosis in B cells.
Biochemical and physiological effects:
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. In preclinical studies, N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been well-tolerated and has not shown significant toxicity or adverse effects on normal cells or tissues. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide is its selectivity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This makes it a potentially effective treatment for B-cell malignancies, which are characterized by dysregulated BCR signaling. However, one limitation of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in clinical settings.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies, such as the BCR pathway and the PI3K/AKT/mTOR pathway. Another area of interest is the exploration of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in other types of cancer, such as solid tumors, where BTK may play a role in tumor growth and survival. Additionally, further studies are needed to optimize dosing and administration of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in clinical settings, as well as to better understand its long-term safety profile.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated that N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9(18)16-10-2-4-11(5-3-10)17-13(19)8-12-14(20)15-6-7-21-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYUPOVCIGZOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.